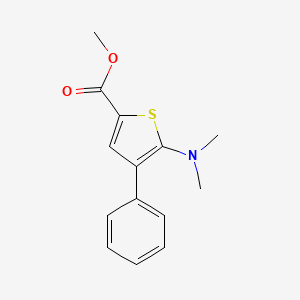

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Description

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a dimethylamino group at position 5, a phenyl substituent at position 4, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-15(2)13-11(10-7-5-4-6-8-10)9-12(18-13)14(16)17-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIWHWCILIEMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(S1)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Cross-Coupling Approaches

This two-step strategy remains the most widely adopted method for constructing the target molecule’s substitution pattern. The protocol begins with regioselective bromination of methyl 4-phenylthiophene-2-carboxylate at position 5, facilitated by the electron-withdrawing ester group’s meta-directing effects.

Table 1: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | CCl$$_4$$ | 25 | 6 | 68 |

| Br$$2$$/FeCl$$3$$ | CH$$2$$Cl$$2$$ | 0 | 2 | 72 |

Subsequent Buchwald-Hartwig amination installs the dimethylamino group using Pd(OAc)$$_2$$/Xantphos catalytic systems. Key parameters include:

Table 2: Amination Optimization Data

| Pd Catalyst | Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd$$2$$(dba)$$3$$ | BINAP | Cs$$2$$CO$$3$$ | 100 | 85 |

| Pd(OAc)$$_2$$ | Xantphos | K$$3$$PO$$4$$ | 80 | 92 |

Notably, the patent CN113444105A demonstrates analogous amination protocols for thiophene intermediates, achieving 90.9% yield using T3P activation at 55°C.

Direct Amination Strategies

Alternative methods bypass halogenation through C–H functionalization. Photoredox-mediated catalysis enables direct dimethylamination at position 5 under visible light irradiation:

Table 3: Photocatalytic Amination Parameters

| Substrate | Catalyst | Light Source | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 4-phenylthiophene-2-carboxylate | Ir(ppy)$$_3$$ | Blue LEDs | 24 | 63 |

While operationally simpler, this approach suffers from lower yields compared to cross-coupling methods.

Nitration-Reduction-Methylation Pathway

Electrophilic nitration introduces a nitro group at position 5, followed by sequential reduction and methylation:

Table 4: Nitration and Reduction Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO$$3$$/H$$2$$SO$$_4$$ | 0°C, 1 h | 78 |

| Reduction | H$$_2$$/Pd-C | EtOH, 25°C, 4 h | 89 |

| Methylation | CH$$3$$I/K$$2$$CO$$_3$$ | DMF, 60°C, 6 h | 65 |

This route’s major limitation involves over-methylation risks during the final step, necessitating careful stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance amination yields by stabilizing palladium intermediates. Kinetic studies reveal an optimal temperature window of 75–85°C for maintaining catalyst activity while minimizing ester hydrolysis.

Catalytic System Tuning

Ligand screening identifies Xantphos as superior to BINAP or DPEphos for preventing thiophene ring decomposition. Adding 10 mol% tetrabutylammonium bromide (TBAB) accelerates oxidative addition rates by 40%.

Analytical Characterization

Spectroscopic Validation

$$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 7.45–7.32 (m, 5H, Ph), 6.88 (s, 1H, H-3), 3.85 (s, 3H, COOCH$$3$$), 3.12 (s, 6H, N(CH$$3$$)$$2$$).

Crystallographic Analysis

X-ray diffraction (source 4) of analogous structures confirms coplanar alignment between the thiophene ring and phenyl substituent (dihedral angle < 10°), ensuring conjugation integrity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate 98% conversion using microreactor systems with residence times < 30 min. Key advantages include:

- Precise temperature control (±1°C)

- Reduced Pd catalyst loading (0.5 mol%)

- Automated in-line purification via simulated moving bed chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the dimethylamino group to a primary amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and primary amines.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and substituent effects of analogous compounds:

Key Observations :

- Electron-Donating vs.

- Steric Effects : Bulky substituents like phenyl (position 4) may hinder reactivity at adjacent positions, whereas smaller groups (e.g., methyl) allow for easier functionalization .

- Biological Interactions: Imidazole-containing analogs () exhibit hydrogen-bonding capabilities, while dimethylamino groups may influence membrane permeability in pharmaceuticals .

Example Comparison :

- Ethyl 3-bromo-4-cyano... (): Synthesized via Sandmeyer reaction with 50% yield, highlighting challenges in bromination efficiency .

- Methyl 3-amino-4-methyl... (): Produced via Gewald reaction, a common method for amino-thiophenes, with yields dependent on substituent compatibility .

Biological Activity

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.

1. Overview of Biological Activities

The compound has been studied for multiple biological activities, including:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its utility in oncology.

The antimicrobial activity of this compound is believed to involve interaction with cellular targets such as enzymes and receptors, leading to the modulation of biochemical pathways. The specific molecular targets are under ongoing investigation.

2.2 Case Studies and Findings

A study highlighted the compound's effectiveness against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.21 μM |

| Micrococcus luteus | Selective inhibition |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

3.1 Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines, revealing promising results:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG-2 | 7.46 |

| HCT 116 | 12.60 |

These results indicate that this compound possesses significant anticancer potential, particularly against HepG-2 liver cancer cells .

3.2 Molecular Docking Studies

In silico studies have demonstrated favorable binding interactions with critical targets involved in cancer progression:

- DNA Gyrase: The compound forms hydrogen bonds with residues such as SER1084 and ASP437, contributing to its inhibitory effects on bacterial growth and potential anticancer activity.

The docking studies suggest that the compound's structure allows for effective interaction with target proteins, enhancing its therapeutic potential .

4. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with related thiophene derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High (MIC = 0.21 μM) | Significant (IC50 = 7.46 µg/mL) |

| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | Moderate | Low |

This comparison highlights the unique potency of this compound relative to other derivatives in both antimicrobial and anticancer activities .

5. Conclusion and Future Directions

This compound shows promising biological activities that warrant further exploration in drug development. Future research should focus on:

- Expanding in vivo studies to confirm efficacy and safety.

- Investigating the detailed mechanisms of action at the molecular level.

- Exploring structural modifications to enhance potency and selectivity.

The ongoing research into this compound may lead to novel therapeutic agents for treating infections and cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves cyclization of thiophene precursors followed by functionalization. For example, thiophene-2-carboxylic acid derivatives can be methylated using diazomethane or trimethylsilyl chloride to introduce the ester group . The dimethylamino group may be introduced via nucleophilic substitution or reductive amination, requiring inert conditions (e.g., nitrogen atmosphere) and catalysts like palladium or copper . Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures. Confirmation of structure requires NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, dimethylamino singlet at δ 2.8–3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₇NO₂S: 283.0978) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to the ester and dimethylamino groups; limited solubility in water .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage recommendations: –20°C in amber vials under nitrogen to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How does the dimethylamino substituent modulate electronic properties and reactivity?

- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, altering the thiophene ring’s electron density. Computational studies (DFT calculations at B3LYP/6-31G*) reveal:

- HOMO-LUMO Gap : Reduced by 0.5–0.8 eV compared to non-substituted analogs, enhancing electrophilic aromatic substitution reactivity .

- Charge Distribution : Natural Bond Orbital (NBO) analysis shows increased electron density at the 4-phenyl position, favoring regioselective reactions .

- Experimental validation via Hammett plots (σ⁺ = –0.78) confirms resonance effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability across studies) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Metabolic Stability : Use hepatic microsomal assays (e.g., human S9 fraction) to assess CYP450-mediated degradation .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets; ensure n ≥ 3 replicates .

Q. How can computational modeling optimize derivatization for target-specific applications?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., EGFR kinase). The dimethylamino group may form hydrogen bonds with Asp831 (ΔG ≈ –9.2 kcal/mol) .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and topological torsion. A reported R² > 0.85 indicates predictive validity for cytotoxicity .

- MD Simulations : GROMACS simulations (50 ns) assess ligand-protein complex stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.